molecular formula C31H45N3O21 B1495951 Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP CAS No. 501427-93-6

Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP

Cat. No. B1495951
CAS RN: 501427-93-6
M. Wt: 795.7 g/mol
InChI Key: TVDCKIMQUNLKLE-KOLSOZNPSA-N
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Description

Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP is a biochemical reagent . It appears as a white to light yellow powder or crystal . It has a molecular formula of C31H45N3O21 and a molecular weight of 795.70 .


Physical And Chemical Properties Analysis

This compound is a white to light yellow powder or crystal . . It should be stored at a temperature below 0°C .

Scientific Research Applications

Enzymatic Synthesis and Glycosyltransferase Immobilization

The trisaccharide derivative Neu5Ac α(2→6)Gal β(1→4)GlcNAc β-O-(CH2)6-NH2 has been synthesized using recombinant β-1,4-galactosyltransferase (β 1,4-GalT) and α-2,6-sialyltransferase (α 2,6-SiaT) immobilized on solid supports. This approach demonstrates the practical application of enzymatic synthesis for complex oligosaccharides on water-soluble primers with potential for scalable production processes (Nishiguchi et al., 2001).

Substrate Specificity and Enzyme Kinetics

Research into the substrate specificity of rat liver Gal(β 1-4)GlcNAc α 2,6-sialyltransferase has shown distinct preferences and kinetic parameters for the transfer of Neu5Ac to various substrates. This includes understanding the essential polar groups for efficient sialyltransferase activity, indicating the enzyme's precise requirements for substrate recognition and processing, which is crucial for the design of glycoengineering strategies (Wlasichuk et al., 1993).

Molecular Cloning and Protein Motifs

The molecular cloning of Gal β 1,3(4)GlcNAc α 2,3-sialyltransferase has uncovered a protein motif common to the sialyltransferase gene family. This discovery provides insights into the structure-function relationship of sialyltransferases and underscores the conserved nature of these enzymes across different species, facilitating the exploration of their roles in glycosylation processes (Wen et al., 1992).

Sialic Acid Metabolism and Transfer Mechanisms

Studies on sialic acid metabolism reveal the mechanisms by which sialyltransferases, such as ST6GAL1 and 2, transfer Neu5Ac to glycoconjugates, influencing their structure and function. This knowledge is pivotal for understanding the roles of sialylation in cellular communication, pathogen recognition, and immune responses, providing a basis for therapeutic intervention strategies (Jassal, 2014).

Glycosylation Efficiency and Protective Strategies

Research into the efficiency of glycosylation reactions, specifically the synthesis of disialylated structures, highlights the significance of amide protection strategies. These strategies have been shown to enhance yield and efficiency, indicating the importance of optimizing reaction conditions and protective group strategies in the synthesis of complex glycan structures (Zhou et al., 2016).

Mechanism of Action

Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP has been used in NMR spectroscopy to study the interaction between a derivative of sialic acid and hemagglutinins (HAs) from human and avian strains of influenza virus . The HAs were shown to retain their native trimeric conformation and binding properties .

properties

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-22(42)24(44)25(45)29(53-18)54-26-17(9-36)52-28(20(23(26)43)33-12(2)38)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23+,24-,25+,26+,27+,28+,29-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDCKIMQUNLKLE-KOLSOZNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45N3O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

795.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

501427-93-6
Record name 4-Nitrophenyl O-(N-acetyl-α-neuraminosyl)-(2→6)-O-β-D-galactopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501427-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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